![molecular formula C26H20ClN3O2S B2776411 2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 872207-69-7](/img/structure/B2776411.png)
2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a chromeno[2,3-d]pyrimidine core and a phenylacetamide group . These types of structures are often found in heterocyclic compounds, which are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes a chromeno[2,3-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are known for their high degree of structural diversity and broad range of biological activities .Scientific Research Applications
The pyridopyrimidine moiety, found in various compounds, has garnered significant interest due to its biological potential. Depending on the position of the nitrogen atom in the pyridine ring, four distinct skeletons emerge, combining pyrimidine and pyridine rings. These structures play a crucial role in drug development and have been studied extensively in recent years .
!Various pyridopyrimidine structures
Biological Activity and Synthetic Routes
Let’s explore the therapeutic applications of this compound:
CDK4/6 Inhibition: CDK4/6 inhibitors are a class of drugs that target specific enzymes—CDK4 and CDK6. By disrupting signals that stimulate cancer cell proliferation, these inhibitors show promise in cancer therapy. One notable example is Palbociclib, a breast cancer drug developed by Pfizer . The synthesis of Palbociclib involves a specific route, as described in Scheme 10 .
Anti-HIV-1 Activity: Indole derivatives, including those with indolyl and oxochromenyl xanthenone moieties, have been investigated for their anti-HIV-1 potential . These compounds hold promise in combating viral infections.
Cyclization Reactions: When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety play crucial roles in this transformation .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with protein kinases, but this is purely speculative without experimental data .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it could potentially act as an atp-competitive inhibitor, binding to the atp-binding pocket of its target protein .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to definitively state which biochemical pathways it affects. If it does indeed target protein kinases, it could potentially affect a wide range of pathways, given the central role of kinases in cellular signaling .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it does inhibit protein kinases, it could potentially affect cell proliferation and survival, given the role of these enzymes in these processes .
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-16-6-5-7-18-14-21-25(32-23(16)18)29-24(17-10-12-19(27)13-11-17)30-26(21)33-15-22(31)28-20-8-3-2-4-9-20/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSJAIDABCFSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide |
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